06:0 PE

Description

Properties

IUPAC Name |

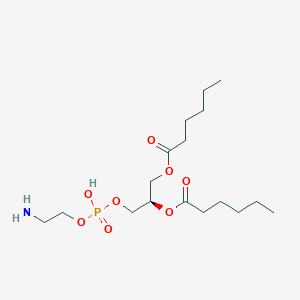

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYUHWUVHDSSU-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dihexadecyl Phosphate (DHPE) Lipid: Classification, Characteristics, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihexadecyl Phosphate (B84403) (DHPE)

Dihexadecyl phosphate (DHPE), also known as dicetyl phosphate, is a synthetic, negatively charged (anionic) phospholipid that plays a significant role in various scientific and pharmaceutical applications.[1][2] Its amphiphilic nature, arising from a polar phosphate head group and two long hydrocarbon chains, allows it to self-assemble into various structures in aqueous environments, making it a valuable tool for creating model membranes and delivery systems.[3] This guide provides a comprehensive overview of DHPE's classification, physicochemical properties, and key applications, with a focus on its utility in research and drug development.

Classification and Physicochemical Characteristics

DHPE is classified as a dialkyl phosphate, a type of phospholipid.[2][3] Unlike naturally occurring phospholipids (B1166683) that typically have a glycerol (B35011) backbone and ester linkages, DHPE possesses two hexadecyl (cetyl) chains directly attached to the phosphate group. This structure imparts a net negative charge at physiological pH, a key characteristic that influences its interactions with biological systems.[4]

Core Physicochemical Properties

The fundamental properties of DHPE are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | References |

| Synonyms | Dicetyl Phosphate, DHP | [1][2] |

| Molecular Formula | C₃₂H₆₇O₄P | |

| Molecular Weight | 546.85 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1][3] |

| Melting Point (Tm) | 74-75 °C | [1][2] |

| Solubility | Slightly soluble in chloroform (B151607); Insoluble in water | [3][5] |

| Charge | Anionic | [1] |

Phase Behavior and Critical Micelle Concentration (CMC)

The phase behavior of DHPE is critical to its application in forming artificial membranes. Like other lipids, DHPE exhibits thermotropic phase transitions, shifting from a more ordered gel phase to a more fluid liquid-crystalline phase as the temperature increases. The main phase transition temperature (Tm) is a key parameter in this regard. For instance, the diether analogue of dipalmitoyl phosphatidylcholine (DPPC), dihexadecyl phosphatidylcholine (DHPC), shows a pre-transitional endotherm, a characteristic not observed in phosphatidylethanolamines. The phase behavior of DHPE at the air-water interface has been studied, revealing a triple point at approximately 25.8 °C, below which a first-order phase transition from a gas phase to an intermediate phase occurs.[6]

Key Applications in Research and Drug Development

DHPE's unique properties make it a versatile tool in several areas:

-

Model Membranes: As a negatively charged lipid, DHPE is used to form model membranes to study various biophysical phenomena, including lipid-protein interactions and membrane stability.[2]

-

Drug Delivery Systems: DHPE is a common component in the formulation of liposomes and niosomes, where it imparts a negative surface charge.[4] This negative charge can enhance the stability of the formulation and influence its interaction with biological membranes.

-

Emulsifier and Surfactant: In cosmetics and pharmaceutical formulations, DHPE acts as an emulsifier and surfactant, helping to stabilize mixtures of oil and water.[3]

-

Biochemical and Immunological Applications: DHPE has been utilized as a molecular tool in a variety of biochemical and immunological studies.[4]

Experimental Protocols

Preparation of DHPE-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes containing DHPE.

Materials:

-

Dihexadecyl phosphate (DHPE)

-

Other lipids (e.g., a neutral helper lipid like DSPC)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder device

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Methodology:

-

Lipid Film Formation:

-

Dissolve DHPE and other lipids in the desired molar ratio in chloroform or a chloroform:methanol mixture in a round-bottom flask. To aid dissolution, the mixture can be warmed to 40°C.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept above the highest transition temperature of the lipids in the mixture.

-

Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask. Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the lipid mixture's phase transition temperature.

-

Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.

-

-

Extrusion:

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution. The resulting liposome (B1194612) suspension should be translucent.

-

-

Characterization:

-

The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).

-

The encapsulation efficiency of any entrapped drug can be determined by separating the unencapsulated drug from the liposomes and quantifying the drug concentration.

-

Membrane Fusion Assay using Fluorescently Labeled DHPE

This protocol outlines the principle of a lipid-mixing assay to monitor membrane fusion using fluorescently labeled DHPE derivatives. This assay is based on Fluorescence Resonance Energy Transfer (FRET).

Principle:

Two populations of liposomes are prepared. One population (labeled) contains a FRET pair of fluorescently labeled lipids, for instance, a donor fluorophore-labeled lipid (e.g., NBD-PE) and an acceptor fluorophore-labeled DHPE (e.g., Rhodamine-DHPE). The second population of liposomes is unlabeled. When the labeled liposomes are intact, the donor and acceptor are in close proximity, and FRET occurs (excitation of the donor results in emission from the acceptor). Upon fusion with unlabeled liposomes, the fluorescent probes are diluted in the newly formed larger membrane, increasing the distance between the donor and acceptor. This leads to a decrease in FRET, which can be monitored as an increase in donor fluorescence and a decrease in acceptor fluorescence.

Materials:

-

Fluorescently labeled lipids (e.g., NBD-PE as donor, Rhodamine-DHPE as acceptor)

-

Unlabeled lipids (including DHPE if desired)

-

Liposome preparation reagents as described in Protocol 4.1.

-

Fluorometer

Methodology:

-

Prepare Labeled Liposomes:

-

Prepare liposomes as described in Protocol 4.1, incorporating the FRET pair of fluorescently labeled lipids into the lipid mixture at a concentration that allows for efficient FRET.

-

-

Prepare Unlabeled Liposomes:

-

Prepare a separate batch of liposomes without the fluorescent labels.

-

-

Induce Fusion:

-

Mix the labeled and unlabeled liposome populations.

-

Induce fusion using a fusogen (e.g., polyethylene (B3416737) glycol (PEG), calcium ions, or specific proteins).

-

-

Monitor Fluorescence:

-

Monitor the fluorescence intensity of the donor and acceptor fluorophores over time using a fluorometer.

-

An increase in the donor fluorescence intensity and/or a decrease in the acceptor fluorescence intensity indicates membrane fusion.

-

Role in Cellular Interactions

While DHPE is not a signaling molecule in the classical sense of activating specific intracellular pathways, its physicochemical properties, particularly its negative charge, mediate important interactions at the cellular level.

Interaction with Cell Surfaces

The anionic nature of DHPE-containing liposomes or niosomes can influence their interaction with cell surfaces. Cell surface glycoproteins and other components of the glycocalyx often present a net negative charge. However, localized positive charges on cell surface proteins can mediate electrostatic interactions with anionic liposomes. This interaction can influence the adhesion of delivery vehicles to cells, which is a prerequisite for subsequent uptake or drug release.

Role in Membrane Fusion

In the context of membrane fusion assays, DHPE itself does not induce fusion but serves as a component of the model membrane. Fluorescently labeled DHPE is a critical tool for monitoring the lipid mixing stage of fusion. The mechanism of membrane fusion is a complex process that involves the merging of two separate lipid bilayers.[9][10][11][12] Assays using probes like labeled DHPE have been instrumental in dissecting the stages of this process, from initial membrane contact to the formation of a fusion pore and the complete merging of the membranes.[10][12]

Conclusion

Dihexadecyl phosphate is a valuable and versatile synthetic phospholipid for researchers and drug development professionals. Its well-defined physicochemical characteristics, particularly its anionic nature and ability to form stable bilayer structures, make it an essential component in the creation of model membranes and as a negatively charged constituent in liposomal and niosomal drug delivery systems. The use of fluorescently labeled DHPE derivatives has also significantly contributed to our understanding of dynamic membrane processes such as fusion. This guide provides a foundational understanding of DHPE, which is crucial for its effective application in advanced research and the development of novel therapeutic formulations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Liposomes: Protocol [inanobotdresden.github.io]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of temperature on the surface phase behavior of n-hexadecyl dihydrogen phosphate in adsorption layers at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Assay to Detect Fusion Pore Formation: Implication for Fusion Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pathway of Membrane Fusion Catalyzed by Influenza Hemagglutinin: Restriction of Lipids, Hemifusion, and Lipidic Fusion Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (06:0 PE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as 06:0 PE or DHPE, is a synthetic, short-chain glycerophospholipid. Its structure consists of a glycerol (B35011) backbone esterified with two hexanoyl (6:0) fatty acids at the sn-1 and sn-2 positions and a phosphoethanolamine headgroup at the sn-3 position. Due to its amphipathic nature, with a hydrophilic headgroup and short, hydrophobic acyl chains, this compound is a water-soluble phospholipid. This property makes it a valuable tool in various biophysical and biochemical studies, particularly in the formation of model membrane systems like bicelles for the structural analysis of membrane proteins and as a substrate for enzymatic assays. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its characterization.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a clear reference for its use in experimental settings.

General Properties

| Property | Value | Reference |

| Synonyms | DHPE, PE(6:0/6:0) | [1] |

| CAS Number | 96893-06-0 | [1] |

| Molecular Formula | C₁₇H₃₄NO₈P | [1] |

| Appearance | White to off-white powder | N/A |

| Purity | >99% (TLC) | N/A |

| Storage Temperature | -20°C | N/A |

| Stability | At least 1 year at -20°C | N/A |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 411.4 g/mol | [1] |

| Exact Mass | 411.20220404 Da | [1] |

| Melting Point | Data for the precise melting point of this compound is not consistently reported. However, studies on homologous series of short-chain phosphatidylethanolamines indicate that they exist as monomers in aqueous solution and do not exhibit sharp gel-to-liquid crystalline phase transitions typical of long-chain phospholipids (B1166683). | [2] |

| Solubility | Soluble in water, chloroform (B151607), and ethanol. | [2] |

| Critical Micelle Concentration (CMC) | Short-chain phosphatidylethanolamines like this compound have defined solubilities in water and generally exist as monomers in aqueous solution. They typically do not form micelles on their own unless a significant fraction of the molecules is negatively charged. | [2] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for obtaining reliable and reproducible results. The following sections outline protocols for key analytical techniques.

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To assess the purity of this compound.

Materials:

-

TLC plates (silica gel 60)

-

Developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)

-

Visualization reagent: Molybdenum blue spray reagent for phospholipids or iodine vapor.

-

This compound standard

-

Sample of this compound to be tested

Procedure:

-

Plate Preparation: Activate the silica (B1680970) gel TLC plate by heating at 110°C for 30-60 minutes. Allow the plate to cool to room temperature in a desiccator.

-

Sample Application: Dissolve the this compound sample and standard in chloroform to a concentration of 1-5 mg/mL. Using a capillary tube or a microsyringe, spot a small volume (1-5 µL) of the sample and the standard onto the origin line of the TLC plate.

-

Development: Place the spotted TLC plate in a developing chamber containing the chloroform/methanol/water solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the chamber and allow the solvent to evaporate completely. For visualization:

-

Iodine Vapor: Place the dried plate in a chamber containing iodine crystals. Phospholipid spots will appear as yellow-brown spots.

-

Molybdenum Blue: Spray the plate with a molybdenum blue reagent and heat gently. Phospholipids will appear as blue spots.

-

-

Analysis: Compare the retention factor (Rf) of the sample spot with that of the standard. A single spot with an Rf matching the standard indicates high purity.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

HPLC system with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are ideal for non-chromophoric lipids.

-

Normal-phase silica column.

Reagents:

-

Mobile Phase A: Chloroform/Methanol (95:5, v/v)

-

Mobile Phase B: Chloroform/Methanol/Water (60:34:6, v/v/v)

-

This compound standard solutions of known concentrations.

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase.

-

Standard Curve Generation: Prepare a series of this compound standard solutions of known concentrations and inject them into the HPLC system to generate a standard curve.

-

Chromatographic Conditions:

-

Column: Silica column (e.g., 4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Gradient Program:

-

0-5 min: 100% Mobile Phase A

-

5-15 min: Linear gradient to 100% Mobile Phase B

-

15-20 min: 100% Mobile Phase B

-

20-25 min: Return to 100% Mobile Phase A and equilibrate.

-

-

Detector Settings: Optimize ELSD or CAD parameters (e.g., nebulizer temperature, gas flow) according to the manufacturer's instructions.

-

-

Analysis: Inject the this compound sample and integrate the peak area corresponding to this compound. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To study the thermal behavior of this compound, although it's important to note that as a short-chain lipid, it may not exhibit a distinct melting transition.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Prepare a hydrated sample of this compound by dissolving a known amount in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1-5 mg/mL.

-

DSC Analysis:

-

Load a precise volume of the sample suspension into a DSC pan. Use the same volume of buffer in the reference pan.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the system at a low temperature (e.g., 5°C).

-

Scan the temperature at a controlled rate (e.g., 1°C/min) up to a desired final temperature (e.g., 40°C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram for any endothermic or exothermic transitions. For short-chain lipids like this compound, a sharp melting peak is not expected. The thermogram is likely to show broad, low-enthalpy transitions if any.

Biological Role and Applications

This compound does not have a well-defined endogenous signaling pathway in the same manner as some other lipids. Instead, its primary role in research is as a tool to create and study model biological membranes and as a substrate for specific enzymes.

Role in Bicelle Formation for NMR Studies

One of the most significant applications of this compound is in the formation of bicelles (bilayered micelles). Bicelles are discoidal structures composed of a planar bilayer of long-chain phospholipids (e.g., DMPC) surrounded by a rim of short-chain phospholipids like this compound or detergents.[3] These structures provide a more native-like membrane environment for studying the structure and function of membrane proteins using solution Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] The short acyl chains of this compound are crucial for stabilizing the high curvature at the rim of the bicelle.

Caption: Workflow of this compound in Bicelle Formation for NMR Studies.

Substrate for Phospholipases

This compound can serve as a substrate for certain phospholipases, such as phospholipase A2 (PLA2).[2] These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The water-soluble nature of this compound makes it a convenient substrate for in vitro enzymatic assays to study the kinetics and inhibition of PLA2.

Caption: Enzymatic Hydrolysis of this compound by Phospholipase A2.

Role in Drug Delivery Research

Phosphatidylethanolamines, including their short-chain variants, are utilized in the formulation of lipid-based drug delivery systems such as liposomes.[7][8] While longer-chain PEs are more common for forming the stable bilayer of liposomes, short-chain PEs can be incorporated to modify the physical properties of the liposomal membrane, such as its fluidity and stability. Their role in these systems is an active area of research for enhancing the delivery of therapeutic agents.[9][10]

Conclusion

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a valuable synthetic phospholipid with well-defined physical and chemical properties. Its primary utility in research lies in its application as a tool for creating model membrane systems, most notably bicelles for the structural elucidation of membrane proteins by NMR spectroscopy, and as a convenient substrate for studying enzyme kinetics. The experimental protocols provided in this guide offer a foundation for the reliable characterization of this compound, ensuring its effective use in various scientific and drug development applications.

References

- 1. 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine | C17H34NO8P | CID 9546806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Short-chain phosphatidylethanolamines: physical properties and susceptibility of the monomers to phospholipase A2 action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Solid-state NMR Spectroscopy of a Membrane Protein in Biphenyl Phospholipid Bicelles with the Bilayer Normal Parallel to the Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reinvestigation by Phosphorus NMR of Lipid Distribution in Bicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Critical Micelle Concentration of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (06:0 PE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a key phospholipid in drug delivery systems. This document outlines the fundamental principles of micellization, presents available quantitative data, details experimental protocols for CMC determination, and illustrates relevant biological pathways and experimental workflows.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter of surfactants and lipids, representing the concentration at which individual molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles[1]. Below the CMC, lipids primarily exist as monomers. As the concentration increases to the CMC, there is a sharp transition where micelles form. Above the CMC, any additional lipid added to the system predominantly forms new micelles or incorporates into existing ones, while the monomer concentration remains relatively constant at the CMC[1][2]. The CMC is a critical attribute as it dictates the bioavailability and formulation characteristics of lipid-based drug delivery systems.

DOPE is a non-bilayer forming lipid that plays a crucial role in the efficacy of lipid nanoparticle (LNP) formulations. Its ability to facilitate endosomal escape of therapeutic payloads is linked to its propensity to form non-lamellar structures, such as the inverted hexagonal phase, particularly in the acidic environment of the endosome[3][4][5]. Understanding the CMC of DOPE is therefore essential for optimizing the design and performance of these advanced drug delivery vehicles.

Quantitative Data for DOPE CMC

Quantitative data on the CMC of DOPE in aqueous solutions is notably scarce in publicly available literature. This is partly due to the very low water solubility of diacyl phospholipids (B1166683), which makes their CMC challenging to measure in purely aqueous systems. Most studies focus on the phase behavior of DOPE within lipid bilayers rather than its micellization in an aqueous phase.

However, some data is available for DOPE in a non-aqueous environment, which can provide insights into its aggregation behavior.

| Solvent System | Temperature | CMC (µM) | Reference |

| Stripped Soybean Oil | Room Temperature | ~800 | [6] |

| Stripped Soybean Oil | 45 °C | ~200 | [6] |

Factors Influencing the CMC of Phospholipids:

While specific data for DOPE is limited, the CMC of phospholipids is generally influenced by several factors:

-

pH: For ionizable lipids, pH plays a significant role. DOPE has a primary amine headgroup that can be protonated at acidic pH. This change in charge can affect the electrostatic interactions between headgroups and thus influence the CMC. The transition of DOPE to an inverted hexagonal phase is known to be pH-dependent, occurring more readily at lower pH values[5][7].

-

Temperature: Temperature affects the hydrophobic interactions and the hydration of the lipid headgroups. For many non-ionic surfactants, the CMC initially decreases with increasing temperature and then increases, exhibiting a U-shaped curve[8][9][10]. The CMC of DOPE in stripped soybean oil was observed to decrease with an increase in temperature from room temperature to 45°C[6].

-

Ionic Strength: The presence of salts in the aqueous phase can significantly impact the CMC of charged lipids. Increased ionic strength can shield the electrostatic repulsion between charged headgroups, thereby promoting micelle formation at a lower concentration[11].

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of lipids. The following sections detail the methodologies for three commonly used approaches.

Fluorescence Spectroscopy using Pyrene (B120774)

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment[3][12]. In a polar aqueous solution, the intensity ratio of the first and third vibronic peaks (I1/I3) of pyrene is high. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment, which leads to a decrease in the I1/I3 ratio[3]. The CMC is determined from the inflection point of the plot of the I1/I3 ratio against the logarithm of the lipid concentration.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of high-purity DOPE in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) at a concentration of 10-20 mM.

-

Prepare a stock solution of pyrene in ethanol (B145695) at a concentration of 0.2 mM.

-

-

Sample Preparation:

-

In a series of glass vials, add varying amounts of the DOPE stock solution to achieve a range of concentrations that is expected to bracket the CMC.

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of each vial. Further dry the films under vacuum for at least 2 hours to remove any residual solvent.

-

Prepare an aqueous buffer solution of the desired pH and ionic strength.

-

Add a small aliquot of the pyrene stock solution to the buffer to achieve a final pyrene concentration of approximately 0.3 µM and ensure the ethanol concentration is minimal (<0.1%)[13].

-

Hydrate the lipid films with the pyrene-containing buffer solution to the desired final lipid concentrations.

-

Vortex each vial vigorously and sonicate in a bath sonicator to ensure complete hydration and formation of a homogenous lipid dispersion.

-

Allow the samples to equilibrate for at least 30 minutes in the dark at the desired temperature.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the I1/I3 ratio for each DOPE concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the DOPE concentration.

-

The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve. This can be identified as the intersection of the two linear portions of the curve[2][3].

-

Surface Tensiometry (Wilhelmy Plate Method)

This technique measures the surface tension of a liquid. Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant[1]. The CMC is identified as the point where the surface tension plot shows a distinct break. The Wilhelmy plate method is a static measurement that allows for the determination of equilibrium surface tension[15].

Detailed Protocol:

-

Instrument and Sample Preparation:

-

Use a tensiometer equipped with a platinum Wilhelmy plate[15][16][17].

-

Thoroughly clean the Wilhelmy plate by flaming it to red heat to remove any organic contaminants.

-

Prepare a series of DOPE-in-buffer solutions at various concentrations, bracketing the expected CMC. This is typically done by serial dilution of a concentrated stock solution.

-

-

Measurement Procedure:

-

Calibrate the tensiometer using high-purity water[18].

-

Place the DOPE solution of the lowest concentration in the sample vessel.

-

Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will automatically detect the surface.

-

The plate is then slightly immersed and then raised to the point of measurement to ensure a zero contact angle[17].

-

Allow the system to equilibrate and record the surface tension value.

-

Repeat the measurement for each DOPE concentration, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the DOPE concentration.

-

The plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a plateau or a much shallower slope.

-

The CMC is determined from the intersection of the two extrapolated linear fits of these regions[19].

-

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion[14][20][21]. Below the CMC, only small monomers are present. Above the CMC, larger micelles are formed, leading to a significant increase in the scattered light intensity and the appearance of a population of larger particles in the size distribution.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a series of DOPE-in-buffer solutions at various concentrations, bracketing the expected CMC.

-

Filter all solutions through a 0.22 µm filter to remove any dust or large aggregates.

-

-

DLS Measurement:

-

Use a DLS instrument to measure the scattered light intensity and particle size distribution for each sample.

-

Equilibrate the sample at the desired temperature in the instrument's measurement cell.

-

Perform multiple measurements for each concentration to ensure reproducibility.

-

-

Data Analysis:

-

Method 1: Scattered Light Intensity: Plot the logarithm of the scattered light intensity as a function of the logarithm of the DOPE concentration. An abrupt increase in the scattering intensity indicates the onset of micelle formation. The CMC is determined from the intersection of the two linear fits before and after this increase[22].

-

Method 2: Particle Size Distribution: Analyze the particle size distribution for each concentration. The appearance of a second population of particles with a larger hydrodynamic radius indicates the formation of micelles. The CMC is the concentration at which this second population becomes detectable.

-

Signaling Pathways and Functional Relevance

DOPE itself is not known to be a signaling molecule that triggers specific intracellular cascades in the way that signaling lipids like diacylglycerol or inositol (B14025) phosphates do. Its primary roles in a biological context are structural and facilitative.

Role in Endosomal Escape

A critical function of DOPE in drug delivery, particularly for gene and siRNA delivery, is its ability to promote the escape of the therapeutic payload from the endosome into the cytoplasm[3][4][5]. This process is crucial for the therapeutic to reach its target. The mechanism is believed to involve a pH-triggered phase transition of DOPE.

-

Endosomal Acidification: After cellular uptake via endocytosis, the lipid nanoparticle is trafficked into endosomes, which progressively acidify from a pH of ~6.5 in early endosomes to ~5.5 in late endosomes.

-

DOPE Protonation and Phase Transition: The primary amine headgroup of DOPE becomes protonated in the acidic environment of the endosome. This, combined with its conical molecular shape (small headgroup and large acyl chain area), promotes a transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase[5][23][24].

-

Membrane Fusion and Destabilization: The formation of the HII phase disrupts the integrity of the endosomal membrane, facilitating fusion between the LNP and the endosomal membrane. This fusion event leads to the release of the encapsulated cargo into the cytoplasm[2][5].

Caption: Mechanism of DOPE-mediated endosomal escape.

Experimental and Logical Workflows

The determination of CMC involves a systematic experimental workflow. Below are graphical representations of the workflows for the fluorescence spectroscopy and surface tensiometry methods.

Workflow for CMC Determination by Fluorescence Spectroscopy

Caption: Workflow for CMC determination using pyrene fluorescence.

Workflow for CMC Determination by Surface Tensiometry

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srvr.in [srvr.in]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. scialert.net [scialert.net]

- 9. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. usc.gal [usc.gal]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 15. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 16. Wilhelmy plate - Wikipedia [en.wikipedia.org]

- 17. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. muser-my.com [muser-my.com]

- 21. wyatt.com [wyatt.com]

- 22. www-origin.horiba.com [www-origin.horiba.com]

- 23. Computational Insights into the Role of Cholesterol in Inverted Hexagonal Phase Stabilization and Endosomal Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular View of Hexagonal Phase Formation in Phospholipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Short-Chain Phospholipids in Cell Membrane Dynamics and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain phospholipids (B1166683) (SCPLs), characterized by their acyl chains of typically fewer than ten carbons, represent a unique class of lipids that exhibit distinct physicochemical properties compared to their long-chain counterparts. While less abundant in biological membranes, they play crucial and multifaceted roles in cellular function. This technical guide provides a comprehensive overview of the core functions of SCPLs in cell membranes, detailing their impact on membrane biophysics, their involvement in cellular signaling cascades, and their utility as powerful tools in membrane protein research. This document synthesizes key quantitative data, presents detailed experimental protocols for their study, and visualizes complex biological pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The cell membrane is a highly dynamic and complex interface crucial for cellular integrity, communication, and homeostasis. Its primary structural components are long-chain phospholipids that spontaneously assemble into a bilayer, creating a selectively permeable barrier. In contrast, short-chain phospholipids (SCPLs) possess a more detergent-like character due to their larger hydrophilic headgroup relative to their small hydrophobic tails. This amphiphilicity drives them to form micelles in aqueous solutions rather than stable bilayers.[1] However, when incorporated into a bilayer of long-chain phospholipids, SCPLs can significantly alter the membrane's physical and biological properties. Their transient and localized presence can influence membrane fluidity, curvature, and the function of embedded proteins, thereby impacting a range of cellular processes from signal transduction to vesicle trafficking.

Physicochemical Properties of Short-Chain Phospholipids

The defining characteristic of SCPLs is their high critical micelle concentration (CMC), the concentration at which they self-assemble into micelles.[2] This property is a direct consequence of their short acyl chains, which result in weaker hydrophobic interactions compared to long-chain phospholipids.[3] Below the CMC, SCPLs exist as monomers in solution.

Impact on Membrane Biophysics

The incorporation of SCPLs into a long-chain phospholipid bilayer can induce significant changes in the membrane's physical properties.

-

Membrane Fluidity: Shorter acyl chains decrease the van der Waals interactions between lipids, leading to an increase in membrane fluidity.[3][4] This is reflected in a lower gel-to-liquid crystalline phase transition temperature (Tm).[5] The increased fluidity can have profound effects on the lateral diffusion of membrane proteins and other components.

-

Membrane Thickness and Curvature: The conical shape of SCPLs (large headgroup, small tail volume) can induce positive membrane curvature, which is important in processes like vesicle budding and fusion. Their presence can also lead to a local thinning of the bilayer.

-

Phase Behavior: SCPLs can alter the phase behavior of membranes, influencing the formation of lipid rafts and other microdomains. At high concentrations, they can lead to membrane solubilization.

Data Presentation: Physicochemical Properties of Common Short-Chain Phospholipids

| Phospholipid (Abbreviation) | Acyl Chain Composition | Critical Micelle Concentration (CMC) (mM) | Main Phase Transition Temp. (Tm) (°C) | Aggregation State in Water |

| Dihexanoylphosphatidylcholine (DHPC) | 6:0/6:0 | 14-16 | -46 | Micelles |

| Diheptanoylphosphatidylcholine (DHpPC) | 7:0/7:0 | 3.5-4.5 | - | Micelles |

| Dioctanoylphosphatidylcholine (DOPC) | 8:0/8:0 | 0.2-0.4 | - | Micelles |

| 1,2-dihexanoyl-sn-glycero-3-phosphoserine (DHPS) | 6:0/6:0 | ~9 | - | Micelles |

| 1,2-dioctanoyl-sn-glycero-3-phosphoserine (DOPS) | 8:0/8:0 | 2.282 | - | Micelles |

Data compiled from various sources, including Avanti Polar Lipids technical data and scientific literature.[6][7][8]

Role in Cellular Signaling

SCPLs and their metabolites are increasingly recognized as important players in cellular signaling. Their ability to modulate membrane structure and interact with signaling proteins allows them to influence key pathways.

Activation of Protein Kinase C (PKC)

One of the most well-documented roles of SCPLs is their ability to activate Protein Kinase C (PKC), a family of enzymes crucial for regulating a wide array of cellular processes.[9] SCPLs can activate PKC isozymes directly, often in a manner that is distinct from the canonical activation by diacylglycerol (DAG) and Ca²⁺.[10][11]

-

Differential Isozyme Activation: Studies have shown that short-chain phosphatidylcholines and phosphatidylserines can activate different PKC isozymes with varying dependencies on Ca²⁺ and DAG.[10] For instance, the type II isozyme of PKC can be activated by short-chain phospholipid micelles in a largely Ca²⁺-independent manner, whereas the type III isozyme remains Ca²⁺-dependent.[10] This suggests a mechanism where the physical state of the lipid (micelle vs. bilayer) is a key determinant of PKC activation.[11]

Modulation of Phospholipase Activity

SCPLs can also influence the activity of phospholipases, enzymes that hydrolyze phospholipids to generate second messengers. For example, the activity of phospholipase A2 is known to be affected by the concentration and physical state of its short-chain phospholipid substrates.[12]

Signaling Pathway Visualization

Caption: Canonical PLC-DAG-PKC signaling pathway.

Caption: Differential activation of PKC isozymes by SCPL micelles.

Experimental Protocols

The unique properties of SCPLs make them valuable tools for in vitro studies of membranes and membrane proteins.

Preparation of Liposomes Containing Short-Chain Phospholipids

This protocol describes the formation of unilamellar vesicles composed of a mixture of long-chain and short-chain phospholipids by the thin-film hydration and extrusion method.[13][14][15][16][17]

Materials:

-

Long-chain phospholipid (e.g., POPC) in chloroform

-

Short-chain phospholipid (e.g., DHPC) in chloroform

-

Chloroform/Methanol (2:1, v/v)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass round-bottom flask

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, combine the desired molar ratio of long-chain and short-chain phospholipids dissolved in chloroform.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the long-chain lipid.

-

Continue to evaporate for at least 1 hour after a thin, uniform lipid film is formed to ensure complete removal of the solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume depends on the desired final lipid concentration.

-

Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tm of the long-chain lipid for 1-2 hours.

-

-

Extrusion:

-

Assemble the extruder with the desired pore size polycarbonate membrane.

-

Transfer the hydrated lipid suspension to the extruder syringe.

-

Pass the suspension through the membrane a specified number of times (e.g., 11-21 times) to form unilamellar vesicles of a defined size.

-

-

Characterization:

-

Determine the vesicle size distribution using Dynamic Light Scattering (DLS).

-

Assess the lamellarity and morphology by cryo-electron microscopy.

-

Assessing Membrane Fluidity using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity upon incorporation of SCPLs using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[18][19]

Materials:

-

Liposome (B1194612) suspension (prepared as in 4.1)

-

DPH stock solution in tetrahydrofuran (B95107) (THF)

-

Spectrofluorometer with polarization filters

Procedure:

-

Probe Incorporation:

-

Dilute the liposome suspension to the desired concentration in the assay buffer.

-

Add the DPH stock solution to the liposome suspension while vortexing to a final probe-to-lipid ratio of approximately 1:500.

-

Incubate the mixture in the dark at room temperature for at least 1 hour to allow for complete incorporation of the probe into the lipid bilayer.

-

-

Anisotropy Measurement:

-

Set the excitation and emission wavelengths for DPH (typically ~360 nm and ~430 nm, respectively).

-

Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, with correction for the grating (G-factor).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

-

A decrease in anisotropy indicates an increase in membrane fluidity.

-

Solubilization of a Membrane Protein using Short-Chain Phospholipids

This protocol outlines a general procedure for solubilizing a membrane protein from a cell membrane preparation using an SCPL like diheptanoylphosphatidylcholine (DHpPC).

Materials:

-

Isolated cell membranes containing the protein of interest

-

SCPL stock solution (e.g., 100 mM DHpPC in buffer)

-

Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)

-

Ultracentrifuge

-

Bradford assay or other protein quantification method

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Membrane Preparation:

-

Resuspend the isolated cell membranes in the solubilization buffer to a final protein concentration of 1-5 mg/mL.

-

-

Solubilization:

-

Add the SCPL stock solution to the membrane suspension to achieve the desired final SCPL concentration (this may need to be optimized, but a starting point is often around the CMC or slightly above).

-

Incubate the mixture on ice or at 4°C with gentle agitation for 30-60 minutes.

-

-

Separation of Solubilized Proteins:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis:

-

Quantify the protein concentration in the supernatant.

-

Analyze the solubilized proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest to confirm successful solubilization.

-

Experimental Workflow Visualization

Caption: Workflow for studying SCPL effects on a membrane protein.

Conclusion

Short-chain phospholipids, despite their low abundance in native membranes, exert a significant influence on the biophysical properties and signaling functions of cell membranes. Their unique detergent-like properties and ability to modulate membrane fluidity and curvature make them key players in various cellular processes. Furthermore, their utility in the in vitro solubilization and functional reconstitution of membrane proteins has made them indispensable tools for researchers. A thorough understanding of the functions of SCPLs is not only fundamental to cell biology but also holds great promise for applications in drug delivery and the development of novel therapeutics that target membrane-associated processes. The experimental approaches and data presented in this guide offer a solid foundation for professionals seeking to explore the multifaceted world of short-chain phospholipids.

References

- 1. Activation of protein kinase C by short chain phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phospholipid-research-center.com [phospholipid-research-center.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Thermodynamics of Phospholipid Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Differential activation of protein kinase C isozymes by short chain phosphatidylserines and phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of protein kinase C by short chain phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic model for micelle formation by phosphatidylcholines containing short-chain fatty acids. Correlations with physical-chemical data and the effects of concentration on the activity of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of short-chain lecithin with long-chain phospholipids: characterization of vesicles that form spontaneously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 16. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of Phosphatidylethanolamine (B1630911) (PE) in Membrane Fluidity

This guide provides a comprehensive technical overview of the critical role phosphatidylethanolamine (PE) plays in modulating the fluidity and structural dynamics of cellular membranes. Understanding the biophysical properties of PE is paramount for advancements in drug delivery, membrane protein research, and the study of various cellular processes.

Introduction: The Significance of Membrane Fluidity and Phosphatidylethanolamine

The cell membrane is a dynamic and fluid structure, essential for a multitude of cellular functions including signaling, transport, and maintaining cellular integrity. Membrane fluidity, which refers to the viscosity of the lipid bilayer, is a critical parameter that influences the diffusion and function of membrane components. This property is largely determined by the lipid composition of the membrane.

Phosphatidylethanolamine (PE) is a major phospholipid component of biological membranes, typically constituting 15-25% of total phospholipids (B1166683) in mammalian cells.[1] It is often the second most abundant phospholipid after phosphatidylcholine (PC).[2] While PC is known for its cylindrical shape which favors the formation of flat bilayer structures, PE possesses unique biophysical properties that impart distinct characteristics to the membrane. This guide will delve into the molecular attributes of PE and their profound impact on membrane fluidity and function.

Biophysical Properties of Phosphatidylethanolamine

The distinct role of PE in membrane dynamics stems from its unique molecular structure. Key features include its small, polar headgroup and the potential for intermolecular hydrogen bonding.

Conical Molecular Shape and Membrane Curvature: PE is characterized by a small ethanolamine (B43304) headgroup in proportion to its larger, hydrophobic acyl chains. This gives the molecule an overall conical or cone-like shape.[1][2] In contrast, phosphatidylcholine (PC) has a bulkier headgroup, resulting in a more cylindrical shape. This difference in molecular geometry is a primary determinant of their packing properties within the membrane. The conical shape of PE molecules favors the formation of curved structures and induces negative curvature stress in the membrane.[1] This property is crucial for cellular processes that require membrane bending, such as vesicle formation, endocytosis, exocytosis, and membrane fusion and fission.[1][2]

Hydrogen Bonding and Intermolecular Interactions: The primary amine group of the ethanolamine headgroup of PE can act as a hydrogen bond donor, forming strong intermolecular hydrogen bonds with the phosphate (B84403) groups of neighboring phospholipids. This intermolecular hydrogen bonding network leads to tighter packing of PE molecules within the membrane, reduced hydration of the headgroup region, and a more ordered and rigid membrane structure compared to membranes rich in PC.

Propensity for Non-Lamellar Phases: Due to its conical shape and the resulting packing constraints, PE has a strong tendency to form non-lamellar phases, particularly the inverted hexagonal (HII) phase, especially at elevated temperatures or in the presence of unsaturated acyl chains.[1] The transition from the lamellar (bilayer) phase to the HII phase is a critical aspect of PE's function in dynamic membrane processes like fusion.

Quantitative Analysis of PE's Effect on Membrane Properties

The incorporation of PE into a lipid bilayer has quantifiable effects on its physical properties. The following tables summarize key data from various studies.

Table 1: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) and Enthalpies (ΔH) of Various Phospholipids

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered "gel" state to a more fluid "liquid-crystalline" state. A higher Tm indicates a less fluid membrane at a given temperature.

| Phospholipid Species | Abbreviation | Acyl Chains | Tm (°C) | ΔH (kcal/mol) |

| Dipalmitoylphosphatidylethanolamine | DPPE | 16:0/16:0 | 63 | - |

| Dipalmitoylphosphatidylcholine | DPPC | 16:0/16:0 | 41 | - |

| Dioleoylphosphatidylethanolamine | DOPE | 18:1/18:1 | -16 | 0.3 |

| Dioleoylphosphatidylcholine | DOPC | 18:1/18:1 | -20 | - |

| 1-Stearoyl-2-oleoyl-phosphatidylethanolamine | SOPE | 18:0/18:1 | 29 | - |

| 1-Stearoyl-2-oleoyl-phosphatidylcholine | SOPC | 18:0/18:1 | 6 | - |

Data compiled from multiple sources.

Table 2: Effect of PE on Membrane Order Parameter

The deuterium (B1214612) order parameter (SCD) is a measure of the orientational order of the acyl chains within the lipid bilayer. A higher SCD value indicates a more ordered and less fluid membrane.

| Lipid Composition | Technique | Key Findings | Reference |

| DPPC/DPPE mixtures | Molecular Dynamics | SCD increases with increasing DPPE concentration, indicating more ordered lipid tails. | [3] |

| DOPC/DOPE mixtures | Molecular Dynamics | Average order parameter of the lipid tail plateau region increases with higher DOPE concentration. | [3] |

Table 3: Effect of PE on Membrane Thickness

Membrane thickness is another important structural parameter that can be influenced by lipid composition.

| Lipid System | Technique | Key Findings | Reference |

| Diacyl PEs (Lα phase) | X-ray Diffraction | Lα phase d-spacings ranged from 51.2 to 56.4 Å, depending on the acyl chain structure. | [4] |

| POPC vs. POPE/POPG | Solid-State NMR | Symmetric POPC-d31/POPE/POPG membranes show higher order parameters, suggesting a more rigid and potentially thicker bilayer compared to pure POPC. |

Experimental Protocols for Studying Membrane Fluidity

Characterizing the influence of PE on membrane fluidity requires specialized biophysical techniques. Below are detailed methodologies for key experiments.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar vesicles (liposomes) with a defined lipid composition for use in various biophysical assays.

-

Lipid Dissolution: Dissolve the desired lipids (e.g., a mixture of PC and PE) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.[5]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[5]

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]

-

Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, Tris-HCl) pre-heated to a temperature above the gel-to-liquid crystalline transition temperature (Tm) of the lipid mixture.[5] Vortex the flask to suspend the lipids, forming multilamellar vesicles (MLVs).

-

Extrusion: To produce unilamellar vesicles of a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the Tm. Repeat the extrusion process 11-21 times to ensure a homogenous population of vesicles.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid bilayers.

-

Sample Preparation: Prepare liposome samples at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.[7]

-

Instrument Setup: Degas the liposome suspension and the reference buffer before loading them into the sample and reference cells of the DSC instrument, respectively.[2][8]

-

Data Acquisition: Equilibrate the system at a starting temperature well below the expected Tm. Then, scan the temperature at a constant rate (e.g., 1°C/min) to a final temperature well above the Tm.[9] Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

-

Data Analysis: The phase transition will be visible as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).[10][11]

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe that partitions into the hydrophobic core of the membrane.[8][12][13][14][15]

-

Probe Preparation: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or acetone) at a concentration of approximately 2 mM.[13]

-

Liposome Labeling: Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1. Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to allow the probe to incorporate into the bilayers.

-

Measurement: Place the labeled liposome suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

-

Data Acquisition: Excite the sample with vertically polarized light at the excitation wavelength of DPH (~360 nm). Measure the fluorescence emission intensity at the emission wavelength of DPH (~430 nm) through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

-

Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the G-factor, an instrument-specific correction factor. A higher anisotropy value corresponds to restricted probe motion and thus, lower membrane fluidity.

³¹P-NMR Spectroscopy for Phase Identification

³¹P-NMR spectroscopy is a non-invasive technique that can distinguish between different lipid phases (e.g., lamellar, hexagonal, isotropic) based on the characteristic line shape of the phosphorus-31 signal.[16]

-

Sample Preparation: Prepare a concentrated sample of hydrated lipids (e.g., 20-50 mg/mL) in a suitable buffer, often containing D₂O for the NMR lock.

-

NMR Spectrometer Setup: Place the sample in a solid-state NMR probe. The experiments are typically performed on a wide-bore NMR spectrometer.

-

Data Acquisition: Acquire static ³¹P-NMR spectra at various temperatures. A proton-decoupled pulse sequence with a Hahn echo is commonly used.[17]

-

Data Analysis:

-

Lamellar (Bilayer) Phase: In a fluid (Lα) phase, rapid anisotropic motion of the phospholipids results in a characteristic asymmetrical powder pattern with a high-field shoulder and a low-field peak.

-

Inverted Hexagonal (HII) Phase: In the HII phase, additional lateral diffusion of lipids around the aqueous channels results in a reversed asymmetry of the powder pattern and a halving of the spectral width compared to the lamellar phase.[16]

-

Isotropic Phases: Isotropic phases, such as micelles or cubic phases, where lipids tumble rapidly and isotropically, produce a sharp, symmetric peak.[17]

-

Role of PE-Induced Membrane Fluidity in Cellular Signaling

The influence of PE on membrane curvature and fluidity is not merely a structural curiosity; it has profound implications for cellular signaling pathways.

Autophagy and LC3 Lipidation

Autophagy is a cellular degradation process that involves the formation of a double-membraned vesicle called the autophagosome. A key step in autophagosome formation is the covalent conjugation of Atg8-family proteins (like LC3) to PE, a process known as LC3 lipidation.[1][18][19][20][21] This lipidation is essential for the expansion and closure of the autophagosome membrane. The process is highly sensitive to membrane curvature. The conjugating enzyme ATG3 contains a membrane curvature-sensing amphipathic helix, which targets the lipidation machinery to the highly curved rim of the growing autophagosome (phagophore).[1][21] The inherent preference of PE for curved structures likely facilitates this process, creating a localized environment conducive to the recruitment and activity of the autophagy machinery.

Regulation of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of signaling proteins that play crucial roles in various cellular processes. The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG).[22][23][24] DAG is produced within the cell membrane, and its presence, along with other factors like Ca²⁺ and phosphatidylserine (B164497) (PS), recruits PKC from the cytosol to the membrane.

The lipid environment of the membrane, influenced by the PE content, can modulate PKC activity. The generation of DAG from other lipids can alter the local membrane curvature and packing, creating a more favorable environment for PKC binding and activation. Furthermore, the overall fluidity of the membrane can affect the diffusion and clustering of PKC and its substrates, thereby fine-tuning the signaling output.

References

- 1. Lipidation of the autophagy proteins LC3 and GABARAP is a membrane-curvature dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 6. ableweb.org [ableweb.org]

- 7. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 13. fmph.uniba.sk [fmph.uniba.sk]

- 14. researchgate.net [researchgate.net]

- 15. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. liposomes.ca [liposomes.ca]

- 17. drorlist.com [drorlist.com]

- 18. researchgate.net [researchgate.net]

- 19. Membrane curvature sensing and stabilization by the autophagic LC3 lipidation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Membrane curvature sensing and stabilization by the autophagic LC3 lipidation machinery - SMICH – Signaling Mechanisms In Cellular Homeostasis [phd-cell-signaling.at]

- 21. Lipidation of the autophagy proteins LC3 and GABARAP is a membrane-curvature dependent process - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unveiling the Enigma of Short-Chain Phospholipids: A Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of lipidomics is in a constant state of flux, with new discoveries continually reshaping our understanding of the intricate roles lipids play in cellular function and disease. Among the vast array of lipid species, those with short-chain fatty acyl groups present a unique area of investigation. This technical guide focuses on 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE), a diether phospholipid with two C6:0 acyl chains. While current scientific literature does not support the natural occurrence of DHPE within biological systems, its synthetic counterpart has proven to be an invaluable tool in membrane biophysics, drug delivery research, and the study of lipid-protein interactions.

This document provides a comprehensive overview of DHPE, including its synthetic nature and its applications as a research tool. Furthermore, it delves into the broader context of short-chain phosphatidylethanolamines (PEs), exploring the theoretical possibility of their natural existence and providing detailed experimental protocols for their extraction and detection. This guide is intended to serve as a vital resource for researchers navigating the complexities of short-chain phospholipid research.

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE): A Synthetic Tool

1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphoethanolamine headgroup, and two hexanoyl (C6:0) fatty acid chains esterified at the sn-1 and sn-2 positions.[1] To date, there is no conclusive evidence to suggest that DHPE is a naturally occurring lipid in any organism. Its significance lies in its utility as a synthetic molecule in various research applications.

The short acyl chains of DHPE confer distinct physicochemical properties, most notably a high critical micelle concentration (CMC) and the ability to form micelles or small, highly curved vesicles in aqueous solutions. These characteristics make it an excellent surfactant and a useful component in the formation of model membranes, such as bicelles and liposomes, for biophysical studies.

Applications in Research

-

Model Membranes: DHPE is frequently used, often in combination with long-chain phospholipids (B1166683), to create model membrane systems like bicelles. These structures are invaluable for the structural and functional characterization of membrane proteins using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

-

Liposome (B1194612) Formulation: The detergent-like properties of DHPE can be exploited in the preparation of liposomes, where it can aid in the solubilization of lipids and the formation of vesicles.[2][3][4] Liposomes are widely investigated as drug delivery vehicles.[2]

-

Biophysical Studies: Fluorescently labeled DHPE is a common tool in membrane biophysics to study lipid lateral diffusion, membrane fusion, and lipid-protein interactions using techniques like fluorescence recovery after photobleaching (FRAP) and Förster resonance energy transfer (FRET).[5]

The Quest for Natural Short-Chain Phosphatidylethanolamines

While DHPE itself appears to be absent in nature, the existence of other short-chain PEs in biological systems remains an open question. The biosynthesis of PEs primarily occurs through the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate. The enzymes responsible for these reactions, lysophosphatidic acid acyltransferases (LPAATs), exhibit substrate specificity for various fatty acyl-CoAs. While they predominantly utilize long-chain fatty acids, the possibility of incorporating short-chain fatty acids, such as hexanoic acid, cannot be entirely dismissed.

Short-chain fatty acids (SCFAs) like hexanoic acid are known to be present in biological systems, often as products of gut microbiota metabolism. The theoretical incorporation of these SCFAs into the phospholipid backbone would give rise to short-chain PEs. Their potential presence, even at low concentrations, could have significant implications for membrane fluidity, curvature, and signaling.

Experimental Protocols for the Investigation of Short-Chain Phospholipids

The detection and quantification of putative endogenous short-chain PEs require highly sensitive and specific analytical methodologies. The protocols outlined below provide a framework for the extraction and analysis of these challenging lipid species.

Lipid Extraction from Biological Tissues

The choice of extraction method is critical for the recovery of short-chain phospholipids, which may be more polar and have different solubility profiles compared to their long-chain counterparts.

Table 1: Comparison of Lipid Extraction Methods

| Method | Principle | Advantages | Disadvantages | Reference |

| Folch Method | Liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture. | Well-established, good recovery for a broad range of lipids. | Use of chloroform, a toxic solvent; may not be optimal for highly polar lipids. | [6][7] |

| Bligh-Dyer Method | A modified version of the Folch method using a lower solvent-to-sample ratio. | Reduced solvent usage compared to the Folch method. | Similar disadvantages to the Folch method. | [6] |

| Methyl-tert-butyl ether (MTBE) Method | Uses MTBE in place of chloroform, forming a less dense upper organic phase. | Safer solvent profile; the upper organic phase is easier to collect. | May have different extraction efficiencies for certain lipid classes compared to chloroform-based methods. | [7] |

| Butanol:Methanol (BUME) Method | A biphasic extraction using butanol and methanol. | Effective for a wide range of lipids and has been shown to be optimal for certain tissues like adipose. | Tissue-specific optimization may be required. | [8] |

Recommended Protocol: Modified MTBE Extraction for Short-Chain Phospholipids

This protocol is adapted for the potential enrichment of more polar, short-chain lipids.

-

Homogenization: Homogenize 10-20 mg of tissue in 200 µL of ice-cold methanol.

-

Internal Standards: Add an appropriate internal standard mix containing a known amount of a synthetic short-chain PE (e.g., d4-DHPE) to each sample for quantification.

-

MTBE Addition: Add 1 mL of MTBE and vortex vigorously for 1 hour at 4°C.

-

Phase Separation: Add 250 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Organic Phase Collection: Carefully collect the upper organic phase, which contains the lipids.

-

Drying: Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical method (e.g., methanol/chloroform 1:1 for LC-MS).

Diagram 1: Lipid Extraction Workflow

Caption: Workflow for the extraction of lipids from biological tissues.

Analysis by Mass Spectrometry

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for the analysis of complex lipid mixtures.

3.2.1. LC-MS/MS for Intact Phospholipid Analysis

This technique allows for the separation and identification of individual phospholipid species.

Table 2: Typical LC-MS/MS Parameters for Phosphatidylethanolamine Analysis

| Parameter | Setting |

| LC Column | C18 or HILIC column |

| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate |

| Gradient | A suitable gradient from high polarity to low polarity |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |

| MS/MS Scan Mode | Precursor ion scanning for m/z 141 (neutral loss of the phosphoethanolamine headgroup in positive mode) or product ion scanning of specific parent ions. |

3.2.2. GC-MS for Fatty Acid Analysis after Hydrolysis

To confirm the presence of short-chain fatty acids within the phospholipid fraction, the extracted lipids can be hydrolyzed, and the resulting fatty acids analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This typically requires derivatization to increase the volatility of the fatty acids.

Table 3: Common Derivatization Reagents for SCFA Analysis by GC-MS

| Reagent | Advantages | Disadvantages | Reference |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Forms stable derivatives. | Requires anhydrous conditions. | |

| Pentafluorobenzyl bromide (PFBBr) | Forms electron-capturing derivatives, enhancing sensitivity in electron capture detection. | Can be sensitive to moisture. | [9] |

| Isobutyl chloroformate | Derivatization can be performed in aqueous solution. | May have issues with the separation of very short-chain fatty acids from the reagent peak. | [10] |

| Benzyl (B1604629) chloroformate (BCF) | Provides good sensitivity and chromatographic properties. | Requires careful optimization of reaction conditions. | [11] |

Recommended Protocol: Hydrolysis and Derivatization for GC-MS

-

Hydrolysis: Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic HCl. Heat at 80°C for 1 hour to hydrolyze the ester bonds and form fatty acid methyl esters (FAMEs).

-